molecular formula C20H20N2O5 B433286 2-amino-4-(4-isopropoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 625375-34-0

2-amino-4-(4-isopropoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B433286
CAS No.: 625375-34-0
M. Wt: 368.4g/mol
InChI Key: RQOLJJWJRQDNLR-UHFFFAOYSA-N
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Description

2-amino-4-(4-isopropoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a high-value chemical building block belonging to a class of substituted pyrano[4,3-b]pyran derivatives. Compounds within this structural family are of significant interest in medicinal chemistry and pharmacology research . These derivatives are frequently investigated as potential heteroaryl compounds for the treatment of conditions such as acute, chronic, and neuropathic pain . The mechanism of action for this chemical family often involves the modulation of voltage-gated sodium channels (Navs), which are key biological mediators of electrical signaling in neurons and are established targets for pain inhibition . Researchers utilize this compound and its analogs as advanced intermediates for the synthesis of more complex molecules or for building diverse compound libraries in drug discovery efforts . As a standard practice, all supplied batches are accompanied by appropriate analytical data to confirm identity and purity, ensuring consistency for your research applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-4-(3-methoxy-4-propan-2-yloxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-10(2)25-14-6-5-12(8-15(14)24-4)17-13(9-21)19(22)27-16-7-11(3)26-20(23)18(16)17/h5-8,10,17H,22H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOLJJWJRQDNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC(C)C)OC)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Alkylation of Vanillin

Vanillin undergoes O-isopropylation using isopropyl bromide in the presence of potassium carbonate as a base. The reaction proceeds in acetone under reflux (56–60°C) for 8–12 hours, achieving near-quantitative conversion. The aldehyde group remains intact under these conditions, eliminating the need for protection.

Reaction Conditions

  • Substrate : Vanillin (1.0 equiv)

  • Alkylating Agent : Isopropyl bromide (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : Acetone

  • Temperature : 60°C (reflux)

  • Time : 10 hours

  • Yield : 98%

Post-reaction workup involves filtration to remove inorganic salts, solvent evaporation, and recrystallization from ethanol to obtain pure 4-isopropoxy-3-methoxybenzaldehyde.

Multicomponent Cyclization for Pyrano[4,3-b]Pyran Core Formation

The target compound is synthesized via a one-pot, three-component reaction involving 4-isopropoxy-3-methoxybenzaldehyde, malononitrile, and 4-hydroxy-6-methyl-2-pyrone. Two distinct catalytic methods are documented.

Ionic Liquid-Catalyzed Green Synthesis

A bissulfonate ionic liquid ([BSO₃HIm]HSO₄) catalyzes the reaction in aqueous medium, offering environmental and efficiency advantages.

Procedure

  • Reactants :

    • 4-Isopropoxy-3-methoxybenzaldehyde (1.0 mmol)

    • Malononitrile (1.0 mmol)

    • 4-Hydroxy-6-methyl-2-pyrone (1.0 mmol)

    • Ionic liquid (0.04 mmol)

  • Solvent : H₂O (5 mL)

  • Conditions : 65°C, 27 minutes

  • Workup : Cooling, suction filtration, and recrystallization (ethanol)

  • Yield : 96%

Mechanistic Insights

  • Knoevenagel Condensation : The aldehyde and malononitrile form an α,β-unsaturated nitrile intermediate.

  • Michael Addition : The enol form of 4-hydroxy-6-methyl-2-pyrone attacks the nitrile’s β-position.

  • Cyclization : Intramolecular nucleophilic attack yields the pyrano[4,3-b]pyran scaffold.

Traditional Piperidine-Mediated Synthesis

An alternative method uses piperidine in methanol, though with lower environmental compatibility.

Procedure

  • Reactants : Same as above, excluding ionic liquid.

  • Catalyst : Piperidine (2 drops)

  • Solvent : Methanol (5 mL)

  • Conditions : Reflux (65°C), 6 hours

  • Yield : 72%

Comparative Analysis of Synthetic Methods

Parameter Ionic Liquid Method Piperidine Method
CatalystBissulfonate ionic liquidPiperidine
SolventWaterMethanol
Temperature65°C65°C
Time27 minutes6 hours
Yield96%72%
Environmental ImpactLow (aqueous, recyclable)Moderate (organic solvent)

The ionic liquid method outperforms traditional approaches in yield, reaction time, and sustainability. The catalyst is recoverable and reusable for up to five cycles without significant activity loss.

Structural Characterization and Spectral Data

The target compound’s structure is confirmed via spectroscopic methods:

¹H-NMR Analysis (300 MHz, CDCl₃)

  • δ 2.27 (s, 3H) : Methyl group at C7.

  • δ 4.45 (s, 1H) : Methine proton (C4-H).

  • δ 4.58 (s, 2H) : Amino protons (exchange with D₂O).

  • δ 6.82–7.74 (m, 6H) : Aromatic protons from the phenyl group.

IR Spectroscopy (KBr)

  • 3403 cm⁻¹ : N-H stretching (amine).

  • 2195 cm⁻¹ : C≡N stretching (nitrile).

  • 1714 cm⁻¹ : C=O stretching (ketone) .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-isopropoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-isopropoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Table 1: Substituent Comparison and Key Properties

Compound Name Substituents at Position 4 Functional Groups at Position 3 Key Structural Features
Target Compound 4-isopropoxy-3-methoxyphenyl Carbonitrile Bulky alkoxy groups enhance lipophilicity
2-Amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran 4-hydroxy-3-methoxyphenyl Ethyl carboxylate Polar hydroxy group increases solubility
2-Amino-4-(3,4,5-trimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran 3,4,5-trimethoxyphenyl Carbonitrile Electron-rich phenyl ring; high steric bulk
2-Amino-4-(4-butoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran 4-butoxyphenyl Carbonitrile Long alkoxy chain improves membrane permeation
2-Amino-4-(3-hydroxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene 3-hydroxyphenyl Carbonitrile Chromene backbone alters conjugation

Key Observations:

  • In contrast, the target compound’s isopropoxy group introduces moderate electron-donating effects .
  • Lipophilicity: The butoxy and isopropoxy substituents ( vs. Target) increase lipophilicity compared to hydroxy or methoxy groups, affecting pharmacokinetic properties like absorption and distribution .
  • Steric Hindrance: The 4-isopropoxy-3-methoxyphenyl group in the target compound creates steric bulk, which may limit access to certain enzyme active sites compared to smaller substituents like 4-hydroxyphenyl () .

Crystallographic and Spectral Data

Table 3: Crystallographic Parameters

Compound Name Space Group Bond Lengths (Å) Melting Point (°C) Reference
Target Compound C2/c Normal ranges Not reported
Ethyl 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran P1̄ 1.36–1.42 (C–O) Not reported
2-Amino-4-(3,4,5-trimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran P21/c 1.41 (C–O) 232–236

Key Observations:

  • Bond lengths in the pyranopyran core remain consistent across analogues (e.g., C–O bonds: 1.36–1.42 Å), confirming structural stability .
  • Melting points vary with substituent polarity; the trimethoxyphenyl derivative () has a higher melting point (232–236°C) due to crystallinity .

Biological Activity

The compound 2-amino-4-(4-isopropoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. Its unique structure suggests various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O4C_{21}H_{24}N_2O_4, with a molecular weight of approximately 368.43 g/mol. The compound features a pyrano-pyran structure, which is significant for its interaction with biological targets.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, a study demonstrated that derivatives of similar pyrano compounds exhibited significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µg/mL) Reference
MCF-713.42
MDA-MB-23128.89
A54915.00

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The promising results suggest that this compound could be further developed as an anticancer agent.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of similar compounds in the pyrano series. A study involving the modification of magnetic nanoparticles with similar structures showed effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 10 mg/mL.

Microorganism Inhibition Zone (mm) Concentration (mg/mL)
E. coli1510
S. aureus1810

This antibacterial activity is attributed to reactive oxygen species generated during the interaction of the compound with bacterial membranes, leading to cell damage and death .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrano compounds has been noted in various literature sources. In vitro studies indicated that these compounds can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammation.

The biological activity of 2-amino-4-(4-isopropoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is thought to involve multiple mechanisms:

  • Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Action : Disruption of bacterial cell membranes due to oxidative stress.
  • Anti-inflammatory Response : Modulation of signaling pathways related to inflammation.

Case Studies

A notable case study involved the synthesis and evaluation of similar pyrano compounds against breast cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced cytotoxicity, suggesting that further structural optimization could enhance efficacy.

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